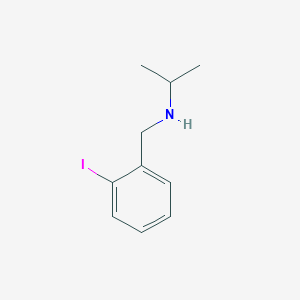

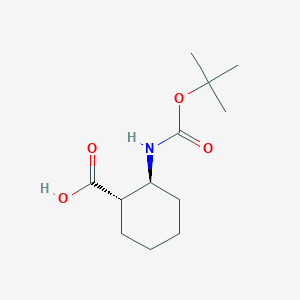

(1S,2S)-Boc-Achc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2S)-Boc-Achc is a chiral amine protecting group used in organic chemistry for the protection of primary amines. It is a derivative of the amino acid acetylcholine (Ach) and is commonly used in the synthesis of enantiomerically pure compounds. It is an important tool for the synthesis of chiral molecules, which are molecules that exist in two mirror image forms. The (1S,2S)-Boc-Achc protecting group is used to prevent the undesired reaction of the primary amine group with other reagents or solvents.

Applications De Recherche Scientifique

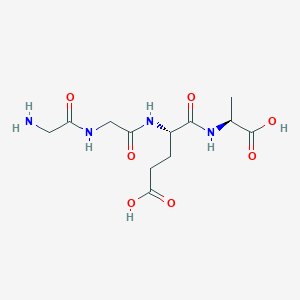

Synthesis of Enantiomerically Pure Beta-Amino Acids

(1S,2S)-Boc-Achc: is utilized in the synthesis of enantiomerically pure beta-amino acids . These amino acids are crucial in the development of peptide-based pharmaceuticals due to their stability and resistance to proteolytic enzymes .

Preparation of Mono and Dihydroxylated Derivatives

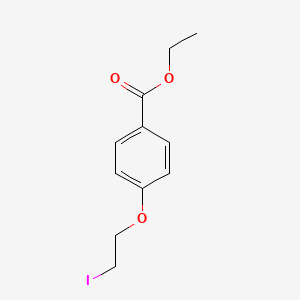

The compound is involved in the synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. This is achieved through a Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan, which is a key step in the production of complex organic molecules .

Chiral Auxiliaries in Organic Synthesis

Intermediate for Drug Synthesis

As an intermediate in drug synthesis, (1S,2S)-Boc-Achc plays a role in the production of various pharmaceutical compounds. Its ability to introduce chirality and complexity into drug molecules makes it a valuable asset in medicinal chemistry.

Research on Biological Properties

Ongoing research is focused on the biological properties of (1S,2S)-Boc-Achc derivatives. Understanding these properties can lead to the development of new drugs with improved efficacy and reduced side effects.

Development of Analytical Methods

The compound is also used in the development of analytical methods for chiral compounds. These methods are crucial for quality control and assurance in the pharmaceutical industry, ensuring that the correct enantiomer is used in drug formulations.

Propriétés

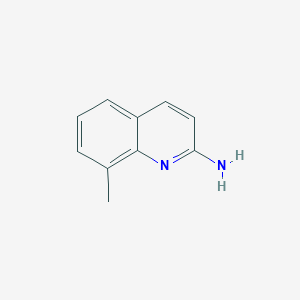

IUPAC Name |

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426280 |

Source

|

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-Boc-Achc | |

CAS RN |

488703-60-2 |

Source

|

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)